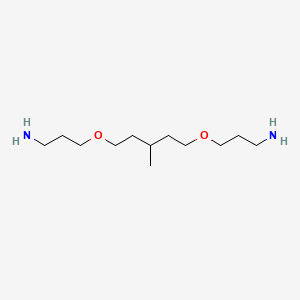
2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique diazepinone core structure, which is further functionalized with aminobutyl, hydroxy, and phenylmethyl groups. Its stereochemistry is defined by the specific (4R,5S,6S,7R) configuration, which plays a crucial role in its chemical behavior and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The diazepinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aminobutyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while nucleophilic substitution can introduce various functional groups into the aminobutyl chains .
科学的研究の応用
2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazepinone core can interact with enzymes and receptors, modulating their activity. The aminobutyl and hydroxy groups contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .
類似化合物との比較
Similar Compounds
2H-1,3-Diazepin-2-one derivatives: Compounds with similar diazepinone cores but different substituents.
Aminobutyl derivatives: Compounds with aminobutyl groups attached to different core structures.
Phenylmethyl derivatives: Compounds with phenylmethyl groups attached to various core structures
Uniqueness
What sets 2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- apart is its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application .
特性
CAS番号 |
192575-91-0 |
|---|---|
分子式 |
C27H40N4O3 |
分子量 |
468.6 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-1,3-bis(4-aminobutyl)-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C27H40N4O3/c28-15-7-9-17-30-23(19-21-11-3-1-4-12-21)25(32)26(33)24(20-22-13-5-2-6-14-22)31(27(30)34)18-10-8-16-29/h1-6,11-14,23-26,32-33H,7-10,15-20,28-29H2/t23-,24-,25+,26+/m1/s1 |
InChIキー |
TXGJUFAVGDYSPH-XPGKHFPBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCN)CCCCN)CC3=CC=CC=C3)O)O |
正規SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCN)CCCCN)CC3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)


![4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol](/img/structure/B12717707.png)

![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)




